N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
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Description
N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is often synthesized and characterized as part of broader studies on heterocyclic compounds, including their preparation through reactions involving benzo[d]thiazol-2-amine and various derivatives for potential use in medicinal chemistry and materials science. The compound and its derivatives are characterized using techniques like NMR, IR, UV, and mass spectral data to determine their structural and physicochemical properties (Manolov, Ivanov, & Bojilov, 2021).
Pharmacological Applications
Research has explored the pharmacological potential of derivatives, indicating activities such as psychotropic, anti-inflammatory, and cytotoxic effects. These studies suggest the compound's derivatives could be valuable in developing new therapeutic agents for various conditions, including cancer, inflammation, and neurological disorders (Zablotskaya et al., 2013).
Antimicrobial and Anticancer Potential
Further studies have focused on the synthesis of novel derivatives with significant antimicrobial and anticancer activities. These compounds are tested against various bacterial and fungal strains, as well as different cancer cell lines, showing promising results that highlight the potential for developing new antimicrobial and anticancer agents (Dawbaa et al., 2021).
Anion Binding and Supramolecular Chemistry
The compound's derivatives have also been studied for their anion binding properties, especially in the context of supramolecular chemistry. These studies provide insights into the recognition properties of carboxylic acid bioisosteres like tetrazoles and sulfonamides, showcasing their potential in designing new materials for sensors or separation technologies (Pinter, Jana, Courtemanche, & Hof, 2011).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-benzylsulfonyl-N-(oxolan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c25-21(12-14-30(26,27)16-17-7-2-1-3-8-17)24(15-18-9-6-13-28-18)22-23-19-10-4-5-11-20(19)29-22/h1-5,7-8,10-11,18H,6,9,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLUTWDCOZFDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.